Cas no 1261802-20-3 (3-Iodo-2-fluoropyridine-5-sulfonyl chloride)

3-Iodo-2-fluoropyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Iodo-2-fluoropyridine-5-sulfonyl chloride
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- インチ: 1S/C5H2ClFINO2S/c6-12(10,11)3-1-4(8)5(7)9-2-3/h1-2H
- InChIKey: PJVLHNCVEBQAIN-UHFFFAOYSA-N
- SMILES: IC1=C(N=CC(=C1)S(=O)(=O)Cl)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 255
- XLogP3: 2
- トポロジー分子極性表面積: 55.4
3-Iodo-2-fluoropyridine-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023027551-1g |
3-Iodo-2-fluoropyridine-5-sulfonyl chloride |
1261802-20-3 | 97% | 1g |
$1,764.00 | 2022-04-03 | |
Alichem | A023027551-500mg |
3-Iodo-2-fluoropyridine-5-sulfonyl chloride |
1261802-20-3 | 97% | 500mg |
$1,058.40 | 2022-04-03 | |
Alichem | A023027551-250mg |
3-Iodo-2-fluoropyridine-5-sulfonyl chloride |
1261802-20-3 | 97% | 250mg |
$734.40 | 2022-04-03 |
3-Iodo-2-fluoropyridine-5-sulfonyl chloride 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
3-Iodo-2-fluoropyridine-5-sulfonyl chlorideに関する追加情報
3-Iodo-2-fluoropyridine-5-sulfonyl chloride: A Comprehensive Overview
The compound 3-Iodo-2-fluoropyridine-5-sulfonyl chloride (CAS No. 1261802-20-3) is a highly specialized organic chemical, characterized by its unique structure and versatile applications. This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and ability to form stable sulfonate esters. The presence of halogen substituents, specifically iodine and fluorine, at the 3 and 2 positions of the pyridine ring, respectively, imparts distinct electronic and steric properties to the molecule. These features make 3-Iodo-2-fluoropyridine-5-sulfonyl chloride a valuable reagent in various chemical transformations.
Recent studies have highlighted the importance of halogen-substituted pyridines in medicinal chemistry and materials science. The iodine atom at the 3-position of the pyridine ring contributes to the compound's reactivity, while the fluorine atom at the 2-position enhances its stability and electronic properties. This combination makes 3-Iodo-2-fluoropyridine-5-sulfonyl chloride an ideal candidate for synthesizing bioactive molecules and advanced materials. Researchers have explored its potential in drug discovery, where it serves as a key intermediate in the construction of complex heterocyclic frameworks.
The sulfonyl chloride group at the 5-position of the pyridine ring is highly reactive, enabling it to participate in nucleophilic substitutions with alcohols, amines, and other nucleophiles. This reactivity has been leveraged in the development of novel sulfonate esters and amides, which are critical components in pharmaceuticals and agrochemicals. For instance, recent advancements in asymmetric synthesis have utilized 3-Iodo-2-fluoropyridine-5-sulfonyl chloride to construct enantioselective sulfonamides, which are essential for developing chiral catalysts and therapeutic agents.
In addition to its role in organic synthesis, 3-Iodo-2-fluoropyridine-5-sulfonyl chloride has shown promise in materials science applications. Its ability to form stable covalent bonds with various substrates makes it a valuable precursor for synthesizing advanced polymers and coatings. Recent research has focused on its use in creating stimuli-responsive materials, where the halogen substituents play a crucial role in tuning the material's properties under different environmental conditions.
The synthesis of 3-Iodo-2-fluoropyridine-5-sulfonyl chloride involves a multi-step process that combines halogenation, sulfonation, and chlorination reactions. The precise control of reaction conditions is essential to ensure high purity and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product. The compound is typically stored under inert conditions to prevent hydrolysis or degradation.
From an environmental perspective, 3-Iodo-2-fluoropyridine-5-sulfonyl chloride exhibits moderate toxicity, necessitating careful handling during synthesis and application. Its environmental impact has been studied extensively, with findings indicating that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in natural systems. These studies underscore the importance of sustainable practices in its production and use.
In conclusion, 3-Iodo-2-fluoropyridine-5-sulfonyl chloride (CAS No. 1261802-20-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure, reactivity, and stability make it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new applications for this compound, its role in advancing scientific innovation is expected to grow further.
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